molecular formula C19H18Cl2N4OS2 B2431234 N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216746-04-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2431234
CAS No.: 1216746-04-1
M. Wt: 453.4
InChI Key: VYRGXMSAEOTJNL-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl2N4OS2 and its molecular weight is 453.4. The purity is usually 95%.
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Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C14H15ClN4S
Molar Mass 306.81 g/mol
CAS Number 1204297-21-1
Density 1.39 g/cm³ (predicted)
Boiling Point 520.5 °C (predicted)
pKa 6.97 (predicted)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various fungal strains. A study highlighted its in vitro anti-Candida activity, demonstrating a mechanism similar to that of azole antifungals, which inhibit sterol 14α-demethylase through binding to the heme cofactor .

The primary mechanism involves the inhibition of enzymes critical for fungal cell membrane synthesis, leading to compromised cellular integrity and function. This is particularly relevant in the treatment of fungal infections resistant to conventional therapies.

Study on Antifungal Activity

A notable study evaluated the antifungal efficacy of similar imidazole derivatives, showing promising results against Candida species. The derivatives displayed a dose-dependent response, with optimal concentrations yielding significant reductions in fungal viability .

Cytotoxicity and Selectivity

Further investigations into the cytotoxic effects of this compound revealed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is essential:

Compound NameAntimicrobial ActivitySelectivity IndexMechanism of Action
N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amideModerateHighInhibition of sterol synthesis
2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochlorideHighModerateProtection against excitotoxicity
Imidazoquinoline derivativesVery HighLowTLR7/8 agonist activity

Future Directions and Applications

The promising biological activity of this compound suggests potential applications in medicinal chemistry. Future research should focus on:

  • Optimization of Structure: Modifying the chemical structure to enhance potency and reduce toxicity.
  • Clinical Trials: Conducting clinical trials to evaluate efficacy in humans.
  • Mechanistic Studies: Further elucidating the mechanisms underlying its biological activities to identify potential targets for drug development.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-13-5-6-14(20)17-16(13)22-19(27-17)24(18(25)15-4-2-11-26-15)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGXMSAEOTJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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